

Crystal Structure Analysis of Copper-Methionine Complexes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper methionine*

Cat. No.: *B13647792*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of copper-methionine complexes, focusing on two key examples: trans-bis(L-methioninato)copper(II) and the mononuclear complex $[\text{Cu}(\text{phen})(\text{L-Met})\text{H}_2\text{O}]\text{Cl}\cdot 2.5\text{H}_2\text{O}$. This document details the synthesis, experimental protocols for structural determination, and a comprehensive summary of crystallographic data.

Introduction

Copper complexes with amino acids, particularly the essential sulfur-containing amino acid methionine, are of significant interest due to their potential biological activities, including applications as feed additives and antibacterial agents.^[1] Understanding the three-dimensional structure of these complexes at the atomic level is crucial for elucidating their mechanisms of action and for the rational design of new compounds with enhanced properties. X-ray crystallography provides the definitive method for determining these structures, revealing precise details of coordination geometry, bond lengths, and intermolecular interactions.

This guide focuses on the structural characterization of two distinct copper-methionine complexes, providing a comparative overview of their molecular architecture.

Experimental Protocols

Synthesis of trans-bis(L-methioninato)copper(II)

The synthesis of trans-bis(L-methioninato)copper(II) is achieved through the reaction of L-methionine with a copper(II) salt in an aqueous solution.

Materials:

- L-Methionine
- Copper(II) salt (e.g., copper(II) sulfate pentahydrate or copper(II) chloride dihydrate)
- Distilled water
- Ethanol

Procedure:

- A solution of the chosen copper(II) salt is prepared in distilled water.
- A stoichiometric amount of L-methionine, dissolved in distilled water, is added to the copper(II) salt solution with constant stirring. The molar ratio of L-methionine to copper(II) is typically 2:1.
- The reaction mixture is gently heated to facilitate the complex formation.
- The resulting blue solution is allowed to cool slowly to room temperature.
- Blue crystals of trans-bis(L-methioninato)copper(II) are obtained by slow evaporation of the solvent.
- The crystals are collected by filtration, washed with a small amount of cold distilled water and then ethanol, and air-dried.

Synthesis of $[\text{Cu}(\text{phen})(\text{L-Met})\text{H}_2\text{O}]\text{Cl}\cdot 2.5\text{H}_2\text{O}$

This mononuclear complex is synthesized by reacting a pre-formed copper(II)-phenanthroline complex with L-methionine.

Materials:

- Copper(II) chloride dihydrate ($\text{CuCl}_2\cdot 2\text{H}_2\text{O}$)

- 1,10-phenanthroline (phen)
- L-Methionine
- Ethanol
- Distilled water

Procedure:

- A solution of 1,10-phenanthroline and copper(II) chloride dihydrate is prepared in ethanol.[2]
- A separate solution of L-methionine is prepared in distilled water.
- The L-methionine solution is added to the copper-phenanthroline solution.
- The resulting mixture is stirred and allowed to crystallize.
- The obtained crystals are filtered, washed, and dried.

Data Presentation: Crystallographic Data

The crystal structures of the copper-methionine complexes were determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

trans-bis(L-methioninato)copper(II)

The crystal structure of trans-bis(L-methioninato)copper(II) reveals a polymeric structure. The copper(II) ion is in a tetragonally distorted octahedral environment. It is coordinated by two nitrogen atoms and two oxygen atoms from two different L-methionine molecules in a trans square-planar arrangement. The octahedral coordination is completed by two oxygen atoms from the carboxylate groups of neighboring methionine molecules, forming a carboxylate-bridged sheet structure.[3]

Table 1: Crystal Data and Structure Refinement for trans-bis(L-methioninato)copper(II)

Parameter	Value
Empirical formula	C ₁₀ H ₂₀ CuN ₂ O ₄ S ₂
Formula weight	359.93
Crystal system	Monoclinic
Space group	P2 ₁
a (Å)	9.487(5)
b (Å)	5.061(3)
c (Å)	15.563(8)
β (°)	92.46(3)
Volume (Å ³)	746.4
Z	2
Calculated density (g/cm ³)	1.601
R-factor	0.046

Source: Ou et al., 1977[3]

Table 2: Selected Bond Lengths (Å) for trans-bis(L-methioninato)copper(II)

Bond	Length (Å)
Cu-N(1)	2.00
Cu-O(1)	1.96
Cu-O(2')	2.50

Note: Due to the limitations of the available search results, a comprehensive list of all bond lengths is not available. The provided values are key coordinating bond distances.



In the mononuclear complex $[\text{Cu}(\text{phen})(\text{L-Met})\text{H}_2\text{O}]\text{Cl}\cdot 2.5\text{H}_2\text{O}$, the copper(II) atom is in a distorted tetragonal-pyramidal coordination environment.^[2] It is coordinated by the two nitrogen atoms of the 1,10-phenanthroline ligand, and the nitrogen and one oxygen atom of the L-methionine ligand, which acts as a bidentate ligand. A water molecule occupies the fifth coordination site.

Table 3: Crystal Data and Structure Refinement for $[\text{Cu}(\text{phen})(\text{L-Met})\text{H}_2\text{O}]\text{Cl}\cdot 2.5\text{H}_2\text{O}$

Parameter	Value
Empirical formula	$\text{C}_{17}\text{H}_{24}\text{ClCuN}_3\text{O}_{5.5}\text{S}$
Crystal system	Orthorhombic
Space group	$P2_12_12_1$

Note: Detailed unit cell parameters and refinement statistics were not available in the searched literature.

Table 4: Selected Bond Lengths (Å) in a related $[\text{Cu}(\text{phen})(\text{L-Glu})(\text{H}_2\text{O})]\cdot \text{H}_2\text{O}$ complex

Bond	Length (Å)
Cu-N(phen)	1.98 - 2.02
Cu-N(Glu)	1.99
Cu-O(Glu)	1.95
Cu-O(H ₂ O)	2.25

Note: Specific bond lengths for the methionine complex were not available. The data from a similar glutamic acid complex are provided for reference to illustrate typical coordination bond distances.

Experimental Workflow and Data Analysis

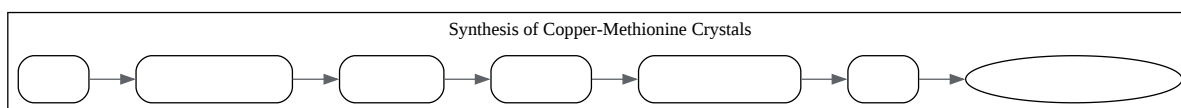
The determination of the crystal structure from a single crystal involves a series of steps, from data collection to structure solution and refinement.

Single-Crystal X-ray Diffraction Methodology

- **Crystal Selection and Mounting:** A suitable single crystal of the copper-methionine complex is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The data are collected as a series of diffraction spots, whose intensities and positions are recorded by a detector.
- **Data Reduction:** The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the diffraction spots are integrated to obtain a list of structure factors.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
- **Structure Refinement:** The initial model of the structure is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor.

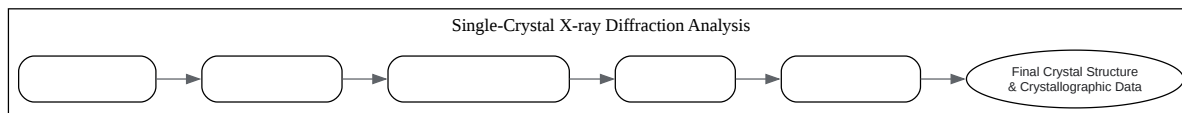
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of copper-methionine crystal structures.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of copper-methionine crystals.



[Click to download full resolution via product page](#)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anion-Dependent Synthesis of Cu(II) Complexes with 2-(1H-Tetrazol-5-yl)-1H-indole: Synthesis, X-Ray Structures, and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure and magnetic properties of trans-bis(L-methioninato)copper(II), Cu(C₅H₁₀NO₂S)₂ (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of Copper-Methionine Complexes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13647792#copper-methionine-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com